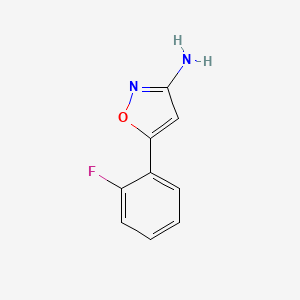

5-(2-Fluorophenyl)-1,2-oxazol-3-amine

Description

Properties

IUPAC Name |

5-(2-fluorophenyl)-1,2-oxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c10-7-4-2-1-3-6(7)8-5-9(11)12-13-8/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVRIZVGUBIPKDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=NO2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of α-Halo Ketones with Hydroxylamine

One of the most common methods to prepare isoxazole derivatives involves the reaction of α-halo ketones with hydroxylamine hydrochloride to form the isoxazole ring via cyclization.

- Starting materials: 2-fluorophenyl-substituted α-bromo or α-chloro ketones.

- Reaction conditions: Typically performed in ethanol or methanol with a base such as sodium acetate or pyridine to facilitate cyclization.

- Mechanism: Nucleophilic attack of hydroxylamine on the α-halo ketone forms an oxime intermediate, which undergoes intramolecular cyclization to yield the isoxazole ring.

This approach allows introduction of the 2-fluorophenyl group at the 5-position by selecting the appropriate α-halo ketone precursor.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, are used to install aryl groups or amine functionalities on heterocyclic rings.

- Aryl Installation: Starting from an isoxazole core bearing a halogen at the 5-position, a Suzuki coupling with 2-fluorophenylboronic acid can install the 2-fluorophenyl substituent.

- Amination: Buchwald-Hartwig amination can be used to introduce the amino group at the 3-position if a suitable leaving group is present.

This method provides high regioselectivity and functional group tolerance, enabling the synthesis of this compound with good yields.

Condensation of α-Hydroxy Ketones with Potassium Cyanate

Another method involves the condensation of α-hydroxy ketones with potassium cyanate under acidic conditions to form oxazolone or isoxazole derivatives.

- Procedure: α-Hydroxy ketones bearing the 2-fluorophenyl group are reacted with potassium cyanate, leading to intramolecular cyclization and formation of the isoxazole ring.

- Advantages: This method allows for the direct construction of the heterocyclic ring with the desired substitution pattern.

Although more commonly applied to oxazolone derivatives, this approach can be adapted for isoxazole synthesis.

Reaction Conditions and Optimization

| Preparation Method | Key Reagents/Precursors | Solvent(s) | Catalysts/Conditions | Temperature | Yield Range |

|---|---|---|---|---|---|

| Cyclization of α-halo ketones with NH2OH | 2-Fluorophenyl α-bromo/α-chloro ketone | Ethanol, Methanol | Base (NaOAc, Pyridine) | Room temp to reflux | Moderate to high |

| Pd-Catalyzed Cross-Coupling (Suzuki) | Isoxazole halide, 2-fluorophenylboronic acid | DMF, Toluene, EtOH | Pd(PPh3)4 or Pd/C, Base (K2CO3) | 60–100 °C | High |

| Pd-Catalyzed Buchwald-Hartwig Amination | Isoxazole halide, Amine source | Toluene, Dioxane | Pd catalyst, Ligands, Base | 80–120 °C | High |

| Condensation with Potassium Cyanate | α-Hydroxy ketone with 2-fluorophenyl | Acidic aqueous or organic solvents | Acid catalyst (HCl) | Mild heating | Moderate |

Representative Synthetic Route Example

Step 1: Synthesis of 2-Fluorophenyl α-Bromo Ketone

- Starting from 2-fluoroacetophenone, bromination at the α-position is performed using N-bromosuccinimide (NBS) in the presence of a radical initiator or base.

Step 2: Cyclization with Hydroxylamine

- The α-bromo ketone is reacted with hydroxylamine hydrochloride in ethanol with sodium acetate as base.

- The reaction mixture is refluxed for several hours to promote cyclization forming this compound.

Step 3: Purification

- The crude product is purified by recrystallization or column chromatography to afford the target compound in high purity.

Research Findings and Notes

- The presence of the fluorine atom at the ortho-position on the phenyl ring influences the reactivity and regioselectivity of the cyclization step, often requiring optimization of reaction time and temperature to maximize yield.

- Palladium-catalyzed methods allow for late-stage functionalization, providing flexibility in the synthesis of analogues.

- Use of continuous flow reactors and automated systems has been reported for scale-up production, improving yield consistency and purity.

- Purification techniques such as recrystallization and chromatographic methods are critical for isolating the target amine due to possible side reactions and impurities.

Summary Table of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield (%) | Scalability |

|---|---|---|---|---|

| α-Halo Ketone Cyclization | Straightforward, moderate cost | Sensitive to substitution pattern | 60–85 | Moderate |

| Pd-Catalyzed Cross-Coupling | High selectivity, broad scope | Requires expensive catalysts | 75–90 | High |

| Potassium Cyanate Condensation | Mild conditions, direct cyclization | Less common for isoxazoles | 50–70 | Moderate |

Chemical Reactions Analysis

Types of Reactions: 5-(2-Fluorophenyl)-1,2-oxazol-3-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a strong base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of alkylated derivatives.

Scientific Research Applications

Anti-Cancer Properties:

Research indicates that derivatives of oxazole compounds, including 5-(2-Fluorophenyl)-1,2-oxazol-3-amine, exhibit significant anti-cancer activity. For instance, a study identified oxazole derivatives as potent inhibitors of FLT3 (Fms-like tyrosine kinase 3), which is often mutated in acute myeloid leukemia (AML) cases. The specific compound 5-(4-fluorophenyl)-N-phenyloxazol-2-amine (related to the target compound) demonstrated the ability to inhibit FLT3 activity, leading to increased apoptosis in cancer cells and tumor growth inhibition in xenograft models .

Inhibition of Protein Kinases:

Oxazole derivatives are also recognized for their role as inhibitors of various protein kinases. These enzymes are crucial for signal transduction pathways that regulate cell growth and differentiation. The inhibition of these pathways has implications for treating cancers characterized by abnormal kinase activity . The structural features of oxazoles facilitate their interaction with kinase active sites, making them valuable candidates for drug development.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of this compound. Studies have shown that modifications to the oxazole ring and substituents on the phenyl groups can significantly influence biological activity. For example, variations in substituent position and electronic properties can enhance or diminish inhibitory potency against specific targets like FLT3 .

| Compound | IC50 (μM) | Target |

|---|---|---|

| 5-(4-fluorophenyl)-N-phenyloxazol-2-amine | 0.007 | FLT3 |

| This compound | TBD | TBD |

Therapeutic Applications

Potential for AML Treatment:

The anti-leukemic properties of oxazole derivatives suggest their potential use in treating AML. The combination therapy involving FLT3 inhibitors and other agents like PARP inhibitors has shown promise in enhancing therapeutic efficacy against resistant cancer cell lines .

Neuroprotective Effects:

Emerging studies indicate that some oxazole derivatives may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. Although specific data on this compound is limited, related compounds have shown protective effects against neuronal damage .

Case Studies and Research Findings

Several studies have documented the biological evaluation of oxazole derivatives:

- FLT3 Inhibition Study: A comprehensive evaluation of compound 7c demonstrated its effectiveness against FLT3 mutations in AML cells through both in vitro and in vivo assays .

- Kinase Inhibition Mechanism: Research into the mechanisms by which oxazole derivatives inhibit protein kinases has revealed critical interactions at the molecular level, providing insights into their design as targeted therapies .

Mechanism of Action

The mechanism by which 5-(2-Fluorophenyl)-1,2-oxazol-3-amine exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to receptors and enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 5-(2-Fluorophenyl)-1,2-oxazol-3-amine with its analogs:

Key Observations:

- Positional Isomerism : The comparison between 5-(2,4-difluorophenyl)-1,2-oxazol-3-amine and 3-(2,4-difluorophenyl)-1,2-oxazol-5-amine highlights how substituent placement on the oxazole ring alters electronic properties and steric accessibility .

- Halogen Substitution : Chlorine in 3-(2-chloro-4-fluorophenyl)-1,2-oxazol-5-amine increases molecular weight and lipophilicity, which may improve membrane permeability but could raise toxicity concerns .

Stability and Degradation

Evidence from oxazolidinone derivatives (e.g., compounds 1a and 1b in ) suggests that fluorophenyl-substituted heterocycles may undergo degradation in acidic environments like simulated gastric fluid. While direct stability data for this compound is unavailable, the presence of fluorine likely enhances metabolic stability compared to non-halogenated analogs but may reduce solubility .

Biological Activity

5-(2-Fluorophenyl)-1,2-oxazol-3-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and its anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant studies and data.

Chemical Structure and Properties

This compound features a fluorinated phenyl group attached to an oxazole ring. This structure is significant as the presence of fluorine can enhance the compound's metabolic stability and bioavailability.

1. Anticancer Properties

The compound has been investigated for its potential as an anticancer agent. A study highlighted its role as a potent FLT3 inhibitor, which is crucial in treating acute myeloid leukemia (AML). The results demonstrated that this compound inhibited the activities of both wild-type and mutated FLT3 in cell-free assays and significantly reduced the proliferation of FLT3-ITD positive AML cells. In vivo studies confirmed its effectiveness in inhibiting tumor growth in xenograft models .

Table 1: Anticancer Activity Data

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Molm-13 | < 0.1 | FLT3 inhibition, apoptosis induction | |

| MV4-11 | < 0.1 | Suppression of DNA damage repair genes |

2. Enzyme Inhibition

This compound has shown promise as an inhibitor of acetylcholinesterase (AChE), an enzyme involved in neurotransmission. In studies, this compound demonstrated competitive inhibition with an IC50 value indicating moderate potency . This characteristic suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Table 2: Enzyme Inhibition Data

| Enzyme | Compound | IC50 (µM) | Type of Inhibition |

|---|---|---|---|

| AChE | This compound | 51.66 | Competitive |

3. Neuroprotective Effects

Research has also explored the neuroprotective effects of oxazole derivatives related to this compound. For instance, similar compounds have shown efficacy in reducing neurotoxicity induced by beta-amyloid peptides in neuronal cell lines. These findings suggest that modifications of the oxazole structure could lead to compounds that protect against neurodegeneration .

Case Studies

Several case studies have illustrated the biological activity of this compound:

- FLT3 Inhibition in AML Models : A study conducted on xenograft mice demonstrated that treatment with this compound led to significant tumor size reduction compared to control groups, reinforcing its potential as a therapeutic agent against AML .

- Neuroprotective Mechanisms : Another investigation into related oxazole derivatives indicated that these compounds could modulate critical signaling pathways involved in neuronal survival, such as the Akt/GSK-3β/NF-κB pathway, highlighting their therapeutic potential in neurodegenerative conditions .

Q & A

Q. What are the established synthetic pathways for 5-(2-Fluorophenyl)-1,2-oxazol-3-amine, and what reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation of fluorinated aryl precursors with hydroxylamine derivatives. Key steps include:

- Precursor selection : 2-fluorobenzaldehyde or substituted fluorophenyl nitriles are common starting materials.

- Cyclization : Performed under acidic or basic conditions, with catalysts like ammonium acetate or microwave-assisted heating to accelerate ring closure .

- Temperature control : Optimal yields (>50%) are achieved at 80–100°C, while higher temperatures may degrade sensitive functional groups .

- Purification : Column chromatography or recrystallization is critical for isolating the amine-oxazole product .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR spectroscopy : H and C NMR confirm aromatic proton environments and oxazole ring formation (e.g., H NMR: δ 6.8–7.5 ppm for fluorophenyl protons; δ 5.9 ppm for oxazole NH) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] at m/z 193.07 for CHFNO) .

- HPLC : Purity >95% is confirmed using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

- Catalyst screening : Transition metals (e.g., CuI) or organocatalysts improve cyclization efficiency in low-polarity solvents like THF .

- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes, minimizing side-product formation .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require post-reaction neutralization to prevent degradation .

Q. How should researchers address contradictory data in the biological activity of this compound?

- Dose-response validation : Replicate assays across multiple cell lines (e.g., cancer vs. non-cancer) to distinguish target-specific effects from cytotoxicity .

- Structural analogs : Compare activity with related compounds (e.g., Ataluren, which shares a fluorophenyl-oxadiazole motif) to identify pharmacophore requirements .

- Mechanistic studies : Use siRNA knockdown or competitive binding assays to confirm hypothesized targets (e.g., ribosomal readthrough modulation) .

Q. What computational methods predict the reactivity or binding interactions of this compound?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites (e.g., oxazole NH as a nucleophilic center) .

- Molecular docking : Screens against protein databases (PDB) using the InChIKey (e.g., IWLVIVKGGLGGEH-UHFFFAOYSA-N) to prioritize targets like kinases or GPCRs .

- ADMET prediction : Software like SwissADME evaluates pharmacokinetic properties (e.g., logP = 1.8 suggests moderate blood-brain barrier permeability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.